molecular formula C9H5FO3 B1441559 7-Fluoro-4-hydroxy-2H-chromen-2-one CAS No. 2145-27-9

7-Fluoro-4-hydroxy-2H-chromen-2-one

Cat. No. B1441559
Key on ui cas rn: 2145-27-9
M. Wt: 180.13 g/mol
InChI Key: FSWKHPJLMMGTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523278

Procedure details

A mixture of 3-fluorophenol (31.5 g, 0.281 mol), malonic acid (29.24 g, 0.281 g) and zinc chloride (100.0 g, 0.734 mol) in phosphorus oxychloride (70 mL, 0.751 mol) is heated at 65° C. overnight and poured into an ice/water mixture. The resultant aqueous mixture is filtered to obtain a pale green solid. A mixture of the solid in 10% sodium hydrogen carbonate solution is stirred at room temperature for 2 hours, decolorized with charcoal and filtered through diatomaceous earth. The filtrate is acidified with concentrated hydrochloric acid and the resultant precipitate is collected and dried to give the title product as a brown solid, mp 229°-230° C.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
29.24 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](O)(=[O:14])[CH2:10][C:11](O)=[O:12].P(Cl)(Cl)(Cl)=O.C>C(=O)([O-])O.[Na+].[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:9]([OH:14])=[CH:10][C:11](=[O:12])[O:8]2)=[CH:6][CH:7]=1 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
29.24 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant aqueous mixture is filtered
CUSTOM
Type
CUSTOM
Details
to obtain a pale green solid
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the resultant precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C2C(=CC(OC2=C1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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